3-(tert-Butyl)phenyldihydrogenphosphate
Description
3-(tert-Butyl)phenyldihydrogenphosphate is an organophosphate compound characterized by a phenyl ring substituted with a tert-butyl group at the meta position and a dihydrogen phosphate (-PO(OH)₂) functional group. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the bulky tert-butyl group and acidity from the phosphate moiety.
Properties
Molecular Formula |
C10H15O4P |
|---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(3-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
SPQPNWSVMABBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.
Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.
Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its thermal stability.
Biology: Investigated for its potential use in biological systems as a phosphate donor.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Widely used in the production of flame-retardant materials, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(tert-Butyl)phenyldihydrogenphosphate with structurally or functionally related organophosphates, focusing on molecular properties, applications, and stability. Data from and structural inferences are used for this evaluation.
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|
| This compound* | C₁₀H₁₅O₄P | ~238.19 (estimated) | N/A | Moderate hydrophobicity, high acidity (pKa ~1–2), low volatility |
| Trimethyl phosphate (TMP) | C₃H₉O₄P | 140.08 | 512-56-1 | High water solubility, low molecular weight, volatile |
| Triethyl phosphate (TEP) | C₆H₁₅O₄P | 182.16 | 78-40-0 | Moderate hydrophobicity, flame-retardant properties |
| Tri-n-butyl phosphate (TnBP) | C₁₂H₂₇O₄P | 266.31 | 126-73-8 | High lipophilicity, low water solubility, plasticizer applications |
| Cresyl diphenyl phosphate (CDPP) | C₁₉H₁₇O₄P | 340.31 | 26444-49-5 | High thermal stability, flame-retardant applications |
*Estimated properties based on structural analogs .
- Acidity : The dihydrogen phosphate group in this compound makes it more acidic (pKa ~1–2) than triesters like TMP or TEP, which lack acidic protons. This acidity enhances its reactivity in hydrolysis and chelation reactions.
- Solubility: The tert-butyl group reduces water solubility compared to TMP but increases compatibility with non-polar matrices compared to TnBP.
- Thermal Stability : Bulky tert-butyl substituents likely improve thermal stability relative to TMP or TEP, aligning with trends observed in CDPP and other aryl phosphates .
Toxicity and Environmental Impact
- Acute Toxicity: Organophosphates generally exhibit moderate toxicity, with risks of skin/eye irritation (e.g., TMP, TEP) . The tert-butyl group may reduce dermal absorption compared to smaller alkyl phosphates.
Stability and Reactivity
- Hydrolysis Resistance : The electron-donating tert-butyl group may stabilize the phosphate ester against hydrolysis compared to TMP, which degrades readily in acidic conditions.
- Oxidative Stability : Aromatic rings and bulky substituents typically enhance resistance to oxidative degradation, as seen in CDPP .
Research Findings and Gaps
- Data Gaps : Experimental validation of its acidity, solubility, and toxicity is needed. Environmental fate studies are also critical due to structural similarities to persistent compounds like TBOEP .
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